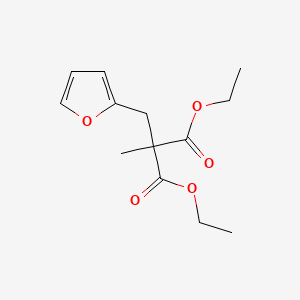![molecular formula C10H11NO B15210096 3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)
3,5,7-Trimethylbenzo[d]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-Trimethylbenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethylbenzo[d]isoxazole typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base catalyst. One efficient method for preparing 3,5-disubstituted isoxazoles is through base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the reaction of aldehydes with primary nitro compounds, which can lead to the formation of isoxazole derivatives .
Industrial Production Methods
the general principles of isoxazole synthesis, such as the use of metal-free synthetic routes and eco-friendly strategies, can be applied to scale up the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7-Trimethylbenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as water or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated isoxazole derivatives, while reduction reactions may produce reduced isoxazole compounds .
Applications De Recherche Scientifique
3,5,7-Trimethylbenzo[d]isoxazole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,5,7-Trimethylbenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific isoxazole derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,5,7-Trimethylbenzo[d]isoxazole include other isoxazole derivatives, such as:
- 3,5-Dimethylisoxazole
- 3,4,5-Trisubstituted isoxazoles
- Isoxazole-4-carbaldehydes
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
3,5,7-trimethyl-1,2-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-6-4-7(2)10-9(5-6)8(3)11-12-10/h4-5H,1-3H3 |
Clé InChI |
PAYILPGWACSLPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C(=NO2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione](/img/structure/B15210017.png)
![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B15210025.png)
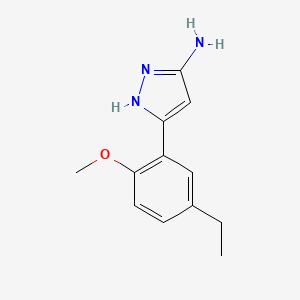
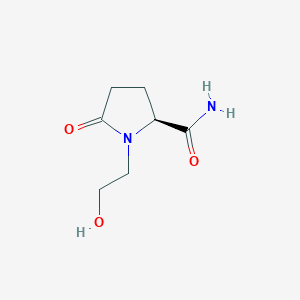
![Cis-8,9b-dimethyl-1,4,4a,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B15210065.png)


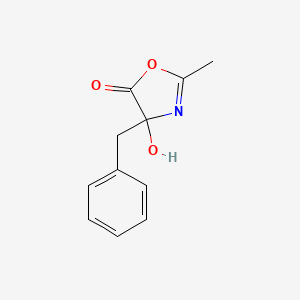
![2-Allylbenzo[d]isoxazol-3(2h)-one](/img/structure/B15210088.png)
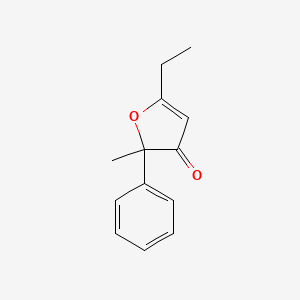
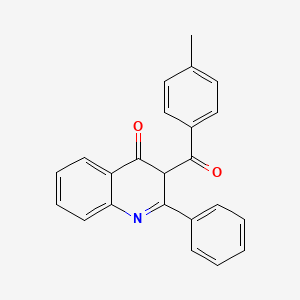
![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)

